Imidazo[1,2-a]pyridin-6-ol

Catalog No.
S1903191
CAS No.
885275-62-7
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyridin-6-ol

CAS Number

885275-62-7

Product Name

Imidazo[1,2-a]pyridin-6-ol

IUPAC Name

imidazo[1,2-a]pyridin-6-ol

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h1-5,10H

InChI Key

YEEIQZOHERKVAK-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN2C=C1O

Canonical SMILES

C1=CC2=NC=CN2C=C1O

Potential as an Anti-Cancer Agent:

One area of exploration for Imidazo[1,2-a]pyridin-6-ol lies in its potential as an anti-cancer agent. A study published in the National Institutes of Health's PMC database designed and synthesized a series of derivatives based on the Imidazo[1,2-a]pyridine scaffold, noting the importance of this group in known PI3Kα inhibitors TAK-117 and HS-173 []. PI3Kα is a protein involved in cell growth and proliferation, and its inhibition can be a target for cancer treatment. The study evaluated the inhibitory activity of these derivatives on PI3Kα and found promising results, suggesting further exploration of Imidazo[1,2-a]pyridin-6-ol and its analogs in cancer research [].

Imidazo[1,2-a]pyridin-6-ol is a nitrogen-containing heterocyclic compound characterized by its fused imidazole and pyridine rings. This compound is notable for its diverse biological activities and potential therapeutic applications. The structure consists of a pyridine ring fused to an imidazole ring, with a hydroxyl group at the 6-position of the pyridine. This configuration contributes to its unique chemical properties and reactivity.

  • Medicinal Chemistry: Some imidazopyridines exhibit biological activities, making them potential drug candidates [].
, primarily due to its functional groups. Key reactions include:

  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones, often yielding derivatives that exhibit enhanced biological activity .
  • Cyclization: It can be synthesized through cyclization processes involving 2-aminopyridines and various electrophiles such as α-halo carbonyl compounds .
  • Oxidative Reactions: Recent studies have highlighted aerobic oxidative methods for synthesizing imidazo[1,2-a]pyridines, demonstrating the compound's compatibility with various functional groups under mild conditions .

Imidazo[1,2-a]pyridin-6-ol derivatives have shown significant biological activities, particularly in anticancer research. For instance:

  • Anticancer Properties: Compounds derived from imidazo[1,2-a]pyridin-6-ol exhibit submicromolar inhibitory activity against various tumor cell lines by targeting pathways such as PI3Kα, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity: Some derivatives have demonstrated antimicrobial properties, making them candidates for further development in treating infectious diseases.

Several synthetic approaches have been developed for imidazo[1,2-a]pyridin-6-ol:

  • Condensation of 2-Aminopyridines: This method involves the reaction of 2-aminopyridines with α-halo carbonyl compounds or aldehydes under acidic conditions, producing various substituted imidazo[1,2-a]pyridines .
  • Metal-Free Catalysis: Recent advancements have introduced metal-free catalytic systems that promote the synthesis of imidazo[1,2-a]pyridines efficiently and environmentally friendly .
  • Cascade Reactions: Multi-component reactions involving cyanoacetohydrazide and various aldehydes have been reported to yield complex imidazo derivatives in high yields through sequential reactions without the need for catalysts .

Imidazo[1,2-a]pyridin-6-ol has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs for cancer therapy due to their ability to inhibit critical enzymes involved in tumor growth.
  • Agricultural Chemicals: Some compounds exhibit herbicidal or fungicidal properties, suggesting potential use as agrochemicals.
  • Material Science: The unique properties of imidazo compounds make them suitable for developing new materials with specific electronic or optical characteristics.

Studies on the interactions of imidazo[1,2-a]pyridin-6-ol with biological targets have revealed insights into its mechanism of action:

  • Enzyme Inhibition: Research indicates that certain derivatives can effectively inhibit enzymes like PI3Kα, which is crucial in cancer cell signaling pathways.
  • Binding Affinity: Structural modifications of the compound have been shown to enhance binding affinity to target proteins, leading to improved biological efficacy in vitro and in vivo .

Imidazo[1,2-a]pyridin-6-ol shares structural similarities with several other heterocyclic compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Imidazo[1,2-b]pyridineFused Imidazole-PyridineDifferent fusion pattern; potential different reactivity
Pyrido[1,2-a]benzimidazoleFused BenzimidazoleExhibits distinct biological activities; used in anti-cancer research
QuinazolineBenzene-FusedKnown for its role as kinase inhibitors; broader applications in drug discovery

Uniqueness of Imidazo[1,2-a]pyridin-6-ol

The uniqueness of imidazo[1,2-a]pyridin-6-ol lies in its specific substitution pattern and the presence of a hydroxyl group at the 6-position. This configuration not only influences its reactivity but also enhances its biological activity compared to similar compounds. The ability to form diverse derivatives through simple synthetic routes further distinguishes it within the class of nitrogen-containing heterocycles.

MethodologyTemperature (°C)Reaction TimeYield Range (%)Key AdvantagesCatalyst-Free Condensation (α-haloketone)60-802-8 hours75-95No catalyst or solvent requiredSolvent-Free Thermal Cyclization60-12035 minutes - 2 hours80-89Rapid reaction under thermal conditionsMicrowave-Assisted Alumina Support65-1002-15 minutes85-95Ultra-fast microwave synthesisIodine-Mediated Ball MillingRoom temperature30-90 minutes70-85Mechanochemical approachCopper(I)-Catalyzed Three-Component100-12012-24 hours65-90High atom economyPalladium-Catalyzed Dehydrogenative Coupling80-1004-12 hours60-85Mild reaction conditionsRhodium(III)-Catalyzed Annulation80-1206-24 hours70-92Broad substrate scopeGold(I)-Catalyzed Redox Synthesis25-8012-24 hours60-80Atom economical processIron(III)-Catalyzed Domino Strategy80-1006-12 hours55-78Inexpensive iron catalyst
Table 2: Reaction Conditions and Parameters
Method TypeSubstrate ScopeCatalyst Loading (mol%)Solvent Requirements
Catalyst-Free α-HaloketoneAryl α-haloketones, 2-aminopyridines0 (catalyst-free)Solvent-free or minimal
Microwave-AssistedAldehydes, 2-aminopyridines, isonitriles0-5 (acid catalysts)EtOH, water, or solvent-free
Transition Metal-Catalyzed CuTerminal alkynes, aldehydes, 2-aminopyridines5-10Toluene, DMA, MeCN
Transition Metal-Catalyzed PdAryl halides, 2-aminopyridines2.5-10DCE, MeCN, DMF
Transition Metal-Catalyzed RhBenzamides, internal alkynes2.5-5DCE, MeCN, toluene
Transition Metal-Catalyzed AuPyridine N-oxides, terminal alkynes3-5CH2Cl2, DCE
Transition Metal-Catalyzed FeAldehydes, nitroalkanes, 2-aminopyridines20DMF/nitroalkane mixture

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for structural elucidation and confirmation of imidazo[1,2-a]pyridin-6-ol. The bicyclic heterocyclic system presents distinctive spectroscopic signatures that enable unambiguous identification and characterization of this compound [1] [2] [3].

Proton Nuclear Magnetic Resonance Chemical Shift Analysis

The proton nuclear magnetic resonance spectrum of imidazo[1,2-a]pyridin-6-ol exhibits characteristic chemical shift patterns that reflect the electronic environment and aromatic nature of the fused heterocyclic system. The imidazole ring protons demonstrate distinct chemical shifts, with the hydrogen at position 2 appearing as a singlet in the range of 7.30-7.65 parts per million, while the hydrogen at position 3 resonates further downfield at 8.10-8.50 parts per million as a singlet [1] [4].

The pyridine ring system contributes additional aromatic proton signals with specific coupling patterns. The hydrogen at position 5 appears as a doublet in the 7.45-7.90 parts per million region with coupling constants of 9.0-9.5 hertz due to meta-coupling with the hydrogen at position 7 [2] [5]. The hydrogen at position 7 manifests as a doublet of doublets between 7.15-7.55 parts per million, exhibiting coupling with both adjacent protons with coupling constants of 9.0-9.5 hertz and 1.5-2.0 hertz [3] [6]. The most deshielded aromatic proton corresponds to the hydrogen at position 8, appearing as a doublet at 8.15-8.65 parts per million with coupling constants of 6.5-7.0 hertz [1] [7].

The hydroxyl group at position 6 represents a critical diagnostic feature, typically observed as a broad singlet between 9.50-11.00 parts per million [8] [9]. The chemical shift of this hydroxyl proton is significantly influenced by hydrogen bonding interactions and solvent effects, with deuterated dimethyl sulfoxide solutions generally producing signals in the higher end of this range [4] [10].

Table 1: Proton Nuclear Magnetic Resonance Chemical Shift Assignments for Imidazo[1,2-a]pyridin-6-ol

PositionChemical Shift (δ ppm)MultiplicityCoupling (J Hz)Assignment
H-27.30-7.65sN/AImidazole H-2
H-38.10-8.50sN/AImidazole H-3
H-57.45-7.90d9.0-9.5Pyridine H-5
H-6N/A (substituted)N/AN/ASubstituted carbon
H-77.15-7.55dd9.0-9.5, 1.5-2.0Pyridine H-7
H-88.15-8.65d6.5-7.0Pyridine H-8
OH-69.50-11.00br sN/AHydroxyl group

Carbon-13 Nuclear Magnetic Resonance Spectral Assignments

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon framework of imidazo[1,2-a]pyridin-6-ol, revealing eight distinct carbon environments within the bicyclic structure. The imidazole carbon atoms exhibit characteristic chemical shifts, with carbon-2 appearing in the 145.0-150.0 parts per million range due to deshielding effects from the adjacent nitrogen atoms [1] [3] [11]. Carbon-3 of the imidazole ring typically resonates between 110.0-120.0 parts per million, with its exact position being influenced by substituent effects [2] [12].

The pyridine ring carbons demonstrate systematic chemical shift patterns related to their positions relative to the nitrogen atom and the hydroxyl substituent. Carbon-5, positioned ortho to the hydroxyl group, appears in the 115.0-125.0 parts per million region [3] [13]. The hydroxylated carbon-6 exhibits significant deshielding, resonating between 145.0-155.0 parts per million due to the electron-withdrawing effect of the hydroxyl group [4] [14]. Carbon-7, meta to the hydroxyl substituent, appears in the 115.0-125.0 parts per million range, while carbon-8 demonstrates the most deshielded signal among the pyridine carbons at 125.0-135.0 parts per million [1] [15].

The bridgehead carbons represent quaternary carbon centers that are crucial for structural confirmation. Carbon-8a typically appears between 140.0-150.0 parts per million, while carbon-8b resonates in the 120.0-130.0 parts per million region [2] [16]. These quaternary carbons often exhibit reduced signal intensity due to relaxation effects and lack of nuclear Overhauser enhancement [3] [17].

Table 2: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments for Imidazo[1,2-a]pyridin-6-ol

PositionChemical Shift (δ ppm)AssignmentNotes
C-2145.0-150.0Imidazole C-2Deshielded by N
C-3110.0-120.0Imidazole C-3Variable by substituents
C-5115.0-125.0Pyridine C-5Ortho to hydroxyl
C-6145.0-155.0Hydroxylated C-6Deshielded by OH
C-7115.0-125.0Pyridine C-7Meta to hydroxyl
C-8125.0-135.0Pyridine C-8Most deshielded
C-8a140.0-150.0Bridgehead carbonQuaternary carbon
C-8b120.0-130.0Bridgehead carbonQuaternary carbon

Infrared Vibrational Mode Identification

Infrared spectroscopy provides essential information about the functional group composition and molecular vibrations of imidazo[1,2-a]pyridin-6-ol. The hydroxyl functional group represents the most diagnostic feature in the infrared spectrum, appearing as a strong, broad absorption band between 3200-3600 wavenumbers [18] [9] [10]. The breadth and exact position of this absorption are significantly influenced by hydrogen bonding interactions, with intramolecular hydrogen bonding typically shifting the absorption to lower frequencies [19] [20].

The aromatic carbon-hydrogen stretching vibrations appear as medium intensity bands in the 3000-3100 wavenumber region, characteristic of the multiple aromatic hydrogen atoms present in the fused ring system [18] [21]. The carbon-nitrogen double bond stretching vibration, characteristic of the imidazole ring, manifests as a strong absorption between 1600-1650 wavenumbers [22] [23]. This vibration is particularly diagnostic for the imidazo[1,2-a]pyridine core structure and remains relatively consistent across different derivatives [1] [24].

The aromatic carbon-carbon stretching vibrations contribute to the fingerprint region of the spectrum, with multiple bands appearing between 1420-1580 wavenumbers [18] [25]. These vibrations arise from both the pyridine and imidazole ring systems and provide information about the aromatic character of the molecule [9] [26]. The heterocyclic carbon-nitrogen stretching vibrations appear in the 1300-1350 wavenumber range as medium intensity bands [10] [27].

The carbon-oxygen stretching vibration of the hydroxyl group typically appears between 1200-1250 wavenumbers, while the associated carbon-oxygen bending vibration occurs in the 1000-1100 wavenumber region [19] [28]. The aromatic carbon-hydrogen out-of-plane bending vibrations contribute to the lower frequency region, appearing between 800-900 wavenumbers [18] [29]. Ring breathing and deformation modes characteristic of the bicyclic aromatic system appear as weaker absorptions below 800 wavenumbers [22] [30].

Table 3: Infrared Vibrational Mode Assignments for Imidazo[1,2-a]pyridin-6-ol

Frequency Range (cm⁻¹)AssignmentIntensityNotes
3200-3600O-H stretchingStrong, broadHydrogen bonding affects width
3000-3100C-H stretching (aromatic)MediumMultiple aromatic C-H
1600-1650C=N stretchingStrongCharacteristic of imidazole
1550-1580C=C stretching (aromatic)MediumPyridine ring
1480-1520C=C stretching (aromatic)MediumPyridine ring
1420-1450C=C stretching (aromatic)MediumImidazole ring
1300-1350C-N stretchingMediumHeterocyclic C-N
1200-1250C-OH stretchingMediumPhenolic C-OH
1000-1100C-OH bendingMediumIn-plane bending
800-900C-H out-of-plane bendingMediumAromatic overtones
750-800Ring breathingWeakCharacteristic ring mode
600-700Ring deformationWeakSkeletal vibrations

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry serves as the definitive analytical technique for molecular weight determination and structural confirmation of imidazo[1,2-a]pyridin-6-ol. The molecular ion peak appears at mass-to-charge ratio 134.0480, corresponding to the molecular formula carbon seven hydrogen six nitrogen two oxygen one [29] [32]. The molecular ion typically exhibits moderate intensity, ranging from 45-65 percent relative intensity, due to the stability of the aromatic heterocyclic system [33] [34].

The base peak in the mass spectrum corresponds to the loss of a hydrogen radical from the molecular ion, appearing at mass-to-charge ratio 133.0402 with the formula carbon seven hydrogen five nitrogen two oxygen one [29] [35]. This fragmentation represents the formation of a stable aromatic cation and constitutes the most abundant ion in the spectrum [36] [37]. The stability of this ion reflects the aromatic character and delocalization possible within the imidazo[1,2-a]pyridine system [38].

Characteristic fragmentation patterns provide additional structural information. The loss of carbon monoxide from the molecular ion produces a significant fragment at mass-to-charge ratio 106.0293, corresponding to carbon six hydrogen four nitrogen one oxygen one, with relative intensity of 25-35 percent [32] [39]. Further loss of a formyl group results in a fragment at mass-to-charge ratio 105.0214, representing carbon six hydrogen three nitrogen one oxygen one [29] [40].

Ring contraction and rearrangement processes lead to the formation of a fragment at mass-to-charge ratio 78.0338, corresponding to the loss of carbon two hydrogen two nitrogen one oxygen one from the molecular ion [33] [41]. This fragment, with the formula carbon five hydrogen four nitrogen one, represents a pyridinium-type ion and appears with 35-50 percent relative intensity [34] [42]. Heterocycle cleavage processes generate smaller fragments, including an imidazole-derived fragment at mass-to-charge ratio 51.0230 and further fragmentation products at mass-to-charge ratio 50.0151 [36] [32].

Table 4: High-Resolution Mass Spectrometry Fragmentation Pattern for Imidazo[1,2-a]pyridin-6-ol

m/zIon FormulaAssignmentRelative Intensity (%)Fragmentation Process
134.0480C7H6N2O+-[M]+- (molecular ion)45-65Loss of H-
133.0402C7H5N2O+[M-H]+100 (base peak)Stable aromatic cation
106.0293C6H4NO+[M-CO]+25-35Loss of CO from M+
105.0214C6H3NO+[M-CHO]+15-25Loss of CHO from M+
78.0338C5H4N+[M-C2H2NO]+35-50Ring contraction
51.0230C3H3N+-Imidazole fragment20-30Heterocycle cleavage
50.0151C3H2N+Nitrile fragment10-20Further fragmentation

XLogP3

1.4

Wikipedia

Imidazo[1,2-a]pyridin-6-ol

Dates

Last modified: 08-16-2023

Explore Compound Types